Propargyl-PEG4-bromide

Catalog No.
S540333
CAS No.
1308299-09-3
M.F
C11H19BrO4
M. Wt
295.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-PEG4-bromide

CAS Number

1308299-09-3

Product Name

Propargyl-PEG4-bromide

IUPAC Name

3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne

Molecular Formula

C11H19BrO4

Molecular Weight

295.17

InChI

InChI=1S/C11H19BrO4/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1H,3-11H2

InChI Key

BITLDNUKJCDASJ-UHFFFAOYSA-N

SMILES

C#CCOCCOCCOCCOCCBr

Solubility

Soluble in DMSO

Synonyms

Propargyl-PEG4-bromide

Description

The exact mass of the compound Propargyl-PEG4-bromide is 294.0467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Propargyl-PEG4-bromide is a specialized chemical compound classified as a polyethylene glycol derivative. It features a propargyl group (-C≡CH) and a bromide group, making it a versatile tool in chemical biology and medicinal chemistry. The propargyl moiety allows for efficient participation in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition, while the bromide serves as an effective leaving group in nucleophilic substitution reactions . This compound is primarily used for bioconjugation and drug delivery applications due to its favorable properties, including enhanced solubility and biocompatibility attributed to the polyethylene glycol backbone .

Propargyl-PEG4-bromide should be handled with care following standard laboratory safety protocols. Specific data on toxicity is limited, but some general precautions apply:

  • Wear gloves, eye protection, and protective clothing when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and inhalation.
  • Dispose of waste according to institutional guidelines for hazardous materials [].

Bioconjugation:

  • Propargyl-PEG4-bromide is useful for attaching molecules (like peptides, proteins, or drugs) to other molecules (like antibodies or nanoparticles) in a biological context. This process, called bioconjugation, allows scientists to create new materials for research and potential therapeutic applications. For instance, researchers can attach imaging agents to antibodies for targeted imaging in vivo [].

Surface Modification:

  • Propargyl-PEG4-bromide can be used to modify the surfaces of materials, such as nanoparticles or biosensors. By attaching PEG (polyethylene glycol) chains, scientists can improve the biocompatibility and water solubility of these materials [].

Propargyl-PEG4-bromide is primarily involved in click chemistry, where it reacts with azides to form stable triazole linkages. This reaction is facilitated by copper catalysts, which promote the formation of the triazole bond through a highly selective and efficient mechanism . The bromide group can also participate in nucleophilic substitution reactions, allowing for further functionalization of the compound. This dual reactivity enhances its utility in synthesizing complex biomolecules and drug conjugates .

The biological activity of Propargyl-PEG4-bromide is largely linked to its role in drug delivery systems and bioconjugation. By facilitating the conjugation of therapeutic agents to targeting ligands or biomolecules, it enhances the specificity and efficacy of treatments. The incorporation of polyethylene glycol improves the pharmacokinetics of drugs, leading to increased circulation time and reduced immunogenicity . Furthermore, the ability to create stable linkages with biomolecules allows for the development of targeted therapeutics that can improve treatment outcomes in various diseases.

Synthesis of Propargyl-PEG4-bromide typically involves the reaction of polyethylene glycol with propargyl bromide. This process can be achieved through various methods, including:

  • Direct Reaction: Polyethylene glycol is reacted with propargyl bromide under basic conditions to facilitate nucleophilic attack on the bromine atom, resulting in the formation of Propargyl-PEG4-bromide.
  • Click Chemistry: Following initial synthesis, the compound can undergo click chemistry reactions with azides to form stable triazole linkages.
  • Functionalization: Further modifications can be made by utilizing the bromide group for nucleophilic substitutions, allowing for additional functional groups to be introduced into the structure .

Propargyl-PEG4-bromide has several significant applications:

  • Click Chemistry: It serves as a key component in click chemistry protocols, enabling the covalent attachment of biomolecules such as proteins, peptides, and small molecules.
  • Bioconjugation: The compound is used to create customized therapeutic agents by linking drugs or targeting ligands to biomolecules.
  • Drug Delivery Systems: It plays a crucial role in developing advanced drug delivery systems like PEGylated liposomes and nanoparticles, enhancing targeting precision and therapeutic efficacy .

Interaction studies involving Propargyl-PEG4-bromide often focus on its ability to form stable complexes with azides through click chemistry. These studies assess the efficiency of triazole formation and evaluate how variations in reaction conditions (such as temperature and catalyst concentration) affect yield and specificity. Additionally, interactions with various biomolecules are studied to understand how modifications influence biological activity and pharmacokinetics .

Several compounds share structural similarities with Propargyl-PEG4-bromide, each offering unique properties and applications:

Compound NameKey FeaturesUnique Aspects
Propargyl-PEG-bromideSimilar alkyne functionalityBroader range of molecular weights available
Aminooxy-PEG-PropargylContains an aminooxy group for additional reactivityUseful for oxime formation
Folate-PEG-PropargylConjugated with folate for targeting cancer cellsEnhances selectivity towards folate receptor-expressing cells
Bis-Propargyl-PEGContains two propargyl groupsAllows for cross-linking multiple targets
Propargyl-PEG-NHS esterContains an N-hydroxysuccinimide ester groupFacilitates amine coupling reactions

Propargyl-PEG4-bromide stands out due to its specific combination of a propargyl group and bromine leaving group, which provides versatility in both click chemistry applications and further functionalization opportunities not readily available in other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Exact Mass

294.0467

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

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